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molecular formula C8H3BrF6OS B8676785 4-Bromo-2-trifluoromethoxy-1-trifluoromethylthiobenzene CAS No. 647857-13-4

4-Bromo-2-trifluoromethoxy-1-trifluoromethylthiobenzene

Cat. No. B8676785
M. Wt: 341.07 g/mol
InChI Key: OYUSIUCPFZXEOY-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

To a stirred solution of 4-bromo-2-trifluoromethoxybenzenethiol (1.76 g, 6.44 mmol) in DMF (10 mL) at 0° C. was added NaH (60% in mineral oil, 283 mg, 7.08 mmol) in small portions and the reaction mixture was slowly warmed to 23° C. over 30 minutes. The reaction vessel was evacuated and flushed with trifluoromethyl iodide gas and finally a balloon of trifluoromethyl iodide gas was attached and continued the reaction at 23° C. till the gas is consumed. The reaction mixture was heated to 80° C. with stirring for 2 h, cooled to room temperature and stirred overnight. The reaction mixture was poured into 1.0 N HCl (100 mL) and extracted with ethyl ether. The combined organic layer was washed with brine (80 mL), dried MgSO4 and concentrated in vacuo to get the crude product. This was purified by silica gel column chromatography using pentane as a eluent to afford 4-bromo-2-trifluoromethoxy-1-trifluoromethylthiobenzene (1.12 g, 51%).
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
283 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[C:4]([O:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.[H-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:10]([F:13])([F:12])[F:11])=[C:4]([O:9][C:10]([F:11])([F:13])[F:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S)OC(F)(F)F
Name
Quantity
283 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with trifluoromethyl iodide gas
CUSTOM
Type
CUSTOM
Details
the reaction at 23° C. till the gas
CUSTOM
Type
CUSTOM
Details
is consumed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 1.0 N HCl (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
WASH
Type
WASH
Details
The combined organic layer was washed with brine (80 mL), dried MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to get the crude product
CUSTOM
Type
CUSTOM
Details
This was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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